Miglustat Hydrochloride, also known as N-butyldeoxynojirimycin (NB-DNJ), is an iminosugar categorized as a glucosylceramide synthase inhibitor. [] It is a small molecule that mimics the structure of glucose and acts as a competitive inhibitor of enzymes involved in glycosphingolipid synthesis. [] In scientific research, Miglustat Hydrochloride serves as a valuable tool for investigating the roles of glycosphingolipids in various cellular processes and disease models.
Miglustat hydrochloride is classified as an imino sugar and is chemically known as N-butyl-1,5-dideoxy-1,5-imino-D-glucitol. Its empirical formula is , with a molecular weight of approximately 219.28 g/mol . The compound is marketed under the trade name Zavesca and was initially developed as an anti-HIV agent in the 1990s before its therapeutic potential for lysosomal storage disorders was recognized .
Miglustat hydrochloride can be synthesized through several methods, with the most common involving a four-stage process starting from D-glucose and n-butylamine. This process includes:
The synthesis parameters are critical for achieving the desired stereochemistry and purity levels. For example, maintaining specific temperatures and reaction times can influence the yield and stereoisomeric composition.
Miglustat hydrochloride features a complex molecular structure characterized by multiple hydroxyl groups that contribute to its biological activity. The compound contains four chiral centers, which are essential for its function as an enzyme inhibitor. The specific stereochemistry is crucial for its interaction with target enzymes like glucosylceramide synthase .
The molecular structure can be represented as follows:
The structural representation emphasizes the configuration around each chiral center, which is critical for its pharmacological activity.
Miglustat hydrochloride participates in various chemical reactions primarily related to its role as an enzyme inhibitor. The compound acts by inhibiting glucosylceramide synthase, thereby reducing the biosynthesis of glucosylceramide from ceramide. This inhibition is vital for managing conditions like Gaucher disease where glucosylceramide accumulation occurs .
Key reactions include:
The mechanism of action of miglustat hydrochloride involves competitive inhibition of glucosylceramide synthase. By binding to the active site of this enzyme, miglustat effectively blocks the conversion of ceramide into glucosylceramide. This action leads to decreased levels of glucosylceramide in lysosomes, alleviating symptoms associated with Gaucher disease and other related disorders .
Studies have shown that miglustat has a high affinity for glucosylceramide synthase (Ki around 10 nM), indicating its potency as an inhibitor . The compound's ability to stabilize enzyme conformation further enhances its efficacy.
Miglustat hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring therapeutic efficacy.
Miglustat hydrochloride has significant scientific applications beyond its primary use in treating Gaucher disease:
Miglustat hydrochloride (chemical name: (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride), an N-alkylated iminosugar, is typically synthesized from protected deoxynojirimycin precursors. Recent advances focus on derivatization strategies that enhance stereoselectivity and yield while eliminating chromatographic purification. A landmark approach uses 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin as the starting material. This intermediate undergoes reductive amination with n-butyraldehyde, followed by catalytic debenzylation to yield miglustat hydrochloride [10]. The tetra-O-benzyl protection scheme minimizes side reactions and facilitates crystallization, achieving chemical purity >99.5% after hydrogenolytic deprotection [3] [10].
Alternative routes exploit enzymatic resolution or asymmetric hydrogenation to obtain the desired D-ribo stereochemistry. For example, lipase-mediated kinetic resolution of racemic azasugar intermediates enriches the miglustat precursor with >98% enantiomeric excess [5]. However, scalability limitations persist due to enzyme costs.
Table 1: Comparative Analysis of Miglustat Hydrochloride Synthetic Routes
Method | Starting Material | Key Step | Yield (%) | Purity (%) |
---|---|---|---|---|
Tetra-O-benzyl route [10] | Benzyl-protected DNJ | Reductive amination → Debenzylation | 75 | >99.5 |
Enzymatic resolution [5] | Racemic piperidinetriol | Lipase-mediated resolution | 60 | 98.0 |
Direct reductive alkylation [9] | Unprotected DNJ | One-pot alkylation/reduction | 82 | 97.0 |
Reductive amination is pivotal for introducing the N-butyl chain into the deoxynojirimycin core. Sodium cyanoborohydride (NaBH₃CN) in methanol efficiently reduces the iminium ion formed from 1-deoxynojirimycin and n-butyraldehyde at 25–30°C, achieving 94% yield of the alkylated intermediate [10]. This method surpasses traditional sodium triacetoxyborohydride systems, which require acidic conditions incompatible with acid-labile protecting groups [9].
Catalytic transfer hydrogenation offers a metal-free alternative. Ammonium formate/formic acid systems with Pd/C or Ir catalysts achieve >90% conversion under mild conditions (50°C), minimizing over-reduction byproducts [9]. Recent innovations include amorphous cobalt nanoparticles, which catalyze reductive amination using H₂ (1–10 bar) and aqueous ammonia, delivering miglustat precursors with 99% selectivity [9].
Critical parameters for optimization:
Key patents focus on circumventing chromatographic purification:
Innovations in patent landscape:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7